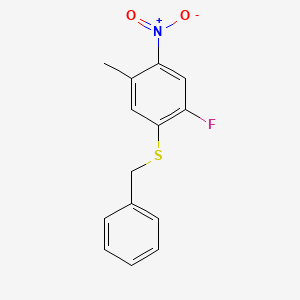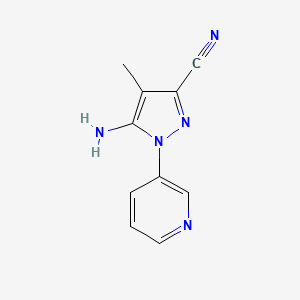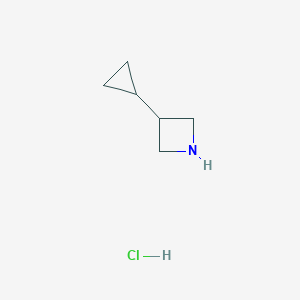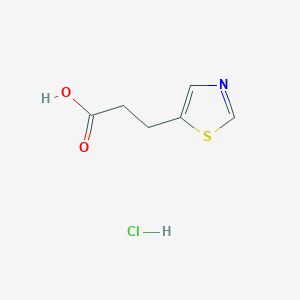
5-(1,3-噻唑)-丙酸盐酸盐
描述
3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H8ClNO2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
科学研究应用
3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
作用机制
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have a broad range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
For instance, some thiazole derivatives have shown antimicrobial activity .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple pathways .
Result of Action
Some thiazole derivatives have been found to promote growth and increase yield and oil content in certain plants , suggesting potential agricultural applications.
生化分析
Biochemical Properties
3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride plays a significant role in biochemical reactions due to its thiazole ring structure. Thiazoles are known to interact with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer activities . The interactions of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
The effects of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to modulate the activity of key signaling molecules and transcription factors, leading to changes in gene expression . Additionally, 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride can impact cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride involves several key processes. This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, thiazole derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride can change over time. This includes the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell proliferation, apoptosis, and differentiation.
Dosage Effects in Animal Models
The effects of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At high doses, 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride can cause toxic or adverse effects, including organ toxicity and systemic toxicity. Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired biological effect without causing significant toxicity.
Metabolic Pathways
3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that play a role in its metabolism. For example, thiazole derivatives have been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biological targets . The effects of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride on metabolic flux and metabolite levels are important considerations in understanding its overall biological activity.
Transport and Distribution
The transport and distribution of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, which facilitate its uptake and distribution . The localization and accumulation of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride within cells can influence its activity and function. For instance, the compound may accumulate in certain cellular compartments, leading to localized effects on cellular processes.
Subcellular Localization
The subcellular localization of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride can affect its interactions with biomolecules and its overall biological activity. For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the cyclization of a β-keto ester with a thiourea derivative under acidic conditions . The resulting thiazole intermediate is then reacted with an appropriate halogenated propanoic acid derivative to form the final product.
Industrial Production Methods
Industrial production of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
3-(2-Amino-1,3-thiazol-5-yl)propanoic acid: This compound has an amino group at the 2-position of the thiazole ring, which can alter its reactivity and biological activity.
2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride: Similar to the above compound but with a different substitution pattern, affecting its chemical properties and applications.
Uniqueness
3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoic acid moiety enhances its solubility and potential for biological interactions, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-(1,3-thiazol-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.ClH/c8-6(9)2-1-5-3-7-4-10-5;/h3-4H,1-2H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVQWYBPJDHNKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803603-38-4 | |
| Record name | 3-(1,3-thiazol-5-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B1382499.png)

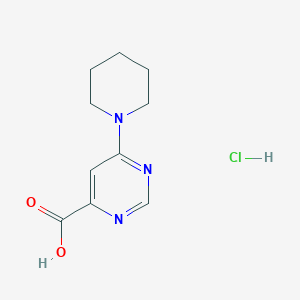
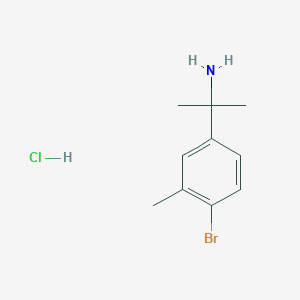
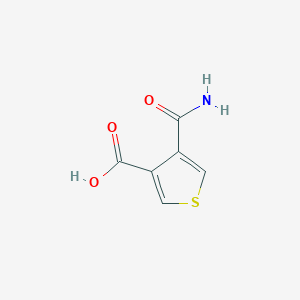
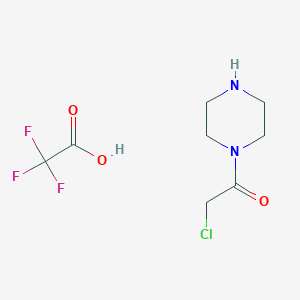
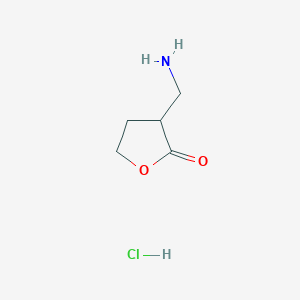
![N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride](/img/structure/B1382511.png)
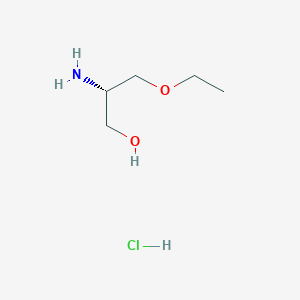
![2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1382514.png)
